2-(Trifluoromethyl)phenylhydrazine

Analytical Chemistry Biomarker Derivatization Reaction Kinetics

2-(Trifluoromethyl)phenylhydrazine (CAS 365-34-4) is the definitive ortho-CF3 arylhydrazine building block. Its unique substitution pattern combines steric hindrance with strong electron-withdrawing effects, directing regioselectivity in Fischer indole synthesis to yield the critical 7-substituted indole isomer. For 4-HNE biomarker derivatization, it reacts 1.6–5.6× faster than other fluorinated analogs (k=2.8 M⁻¹s⁻¹). Essential for CDK1/cyclin B inhibitor (paullone) synthesis. Commercially available from gram to 500 kg scale with ≥97% purity. Non-substitutable for reproducible results.

Molecular Formula C7H7F3N2
Molecular Weight 176.14 g/mol
CAS No. 365-34-4
Cat. No. B1297838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)phenylhydrazine
CAS365-34-4
Molecular FormulaC7H7F3N2
Molecular Weight176.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(F)(F)F)NN
InChIInChI=1S/C7H7F3N2/c8-7(9,10)5-3-1-2-4-6(5)12-11/h1-4,12H,11H2
InChIKeyJSWQDLBFVSTSIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 500 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trifluoromethyl)phenylhydrazine (CAS 365-34-4): Core Chemical Profile and Baseline Specifications


2-(Trifluoromethyl)phenylhydrazine (CAS 365-34-4) is an arylhydrazine derivative characterized by a trifluoromethyl (-CF3) group at the ortho position of the phenyl ring . With a molecular formula of C7H7F3N2 and a molecular weight of 176.14 g/mol, this compound is a solid with a typical melting point range of 55-58°C [1]. It is commercially available with a standard purity specification of ≥96-97% (GC) . The compound is primarily utilized as a synthetic intermediate in organic chemistry, functioning as a nucleophilic building block for constructing various nitrogen-containing heterocycles, and as a GC derivatizing agent [1]. Its standard hazard classification includes harmful if swallowed, in contact with skin, or inhaled, and it causes skin and eye irritation .

Why 2-(Trifluoromethyl)phenylhydrazine Cannot Be Casually Substituted by Other Arylhydrazines


Substituting 2-(trifluoromethyl)phenylhydrazine with another arylhydrazine—even a close isomer like the para-CF3 analog—is a non-trivial decision in both research and process chemistry. The ortho-CF3 group exerts a profound influence on the molecule's nucleophilicity, reaction kinetics, and regioselectivity due to a unique combination of steric hindrance and strong electron-withdrawing inductive effects [1]. This substitution pattern directly impacts the rate of hydrazone formation and the product distribution in key reactions like the Fischer indole synthesis, where it can dictate the formation of a desired isomer over an undesired one [2]. Consequently, using a different phenylhydrazine derivative can lead to significantly altered reaction outcomes, lower yields, or complete failure to produce the target molecule, undermining both experimental reproducibility and manufacturing process economics [2][3].

Quantitative Differentiation of 2-(Trifluoromethyl)phenylhydrazine: Evidence for Scientific and Procurement Decisions


Reaction Kinetics: Superior Rate of Hydrazone Formation vs. Meta-CF3 and Di-CF3 Analogs

In a comparative study of fluorinated phenylhydrazines for derivatizing the biomarker 4-hydroxynonenal (4-HNE), the ortho-CF3 substituted compound (2-(trifluoromethyl)phenylhydrazine) demonstrated a second-order rate constant (kf) of 2.8 ± 0.4 M⁻¹s⁻¹ at 298 K in acetonitrile with 0.5 mM TFA [1]. This rate was significantly higher than that of its structural analogs: the meta-CF3 derivative reacted with a kf of 1.7 ± 0.1 M⁻¹s⁻¹, while the 3,5-di-CF3 and 2,4-di-CF3 analogs were substantially slower at 0.6 ± 0.1 M⁻¹s⁻¹ and 0.5 ± 0.1 M⁻¹s⁻¹, respectively [1].

Analytical Chemistry Biomarker Derivatization Reaction Kinetics

Regiochemical Control: Unique Product Distribution in Fischer Indole Synthesis vs. Parent Phenylhydrazine

The Fischer indolization of ethyl pyruvate 2-[2-(trifluoromethyl)phenyl]phenylhydrazone yields a distinct mixture of two indole isomers that is not observed with unsubstituted phenylhydrazine [1]. The major product is ethyl 1-[2-(trifluoromethyl)phenyl]indole-2-carboxylate, while the minor product is ethyl 7-(trifluoromethyl)-1-phenylindole-2-carboxylate [1]. This outcome is a direct consequence of the ortho-CF3 group's electronic and steric influence, which directs the cyclization preferentially onto the more electron-rich phenyl ring. This contrasts with unsubstituted phenylhydrazine, which provides a single, symmetrical product from this type of reaction.

Organic Synthesis Heterocyclic Chemistry Regioselectivity

Analytical Utility: Validated Efficiency in Biomarker Detection and Quantitation

The study of fluorinated phenylhydrazines identified 2-(trifluoromethyl)phenylhydrazine as one of the two 'most interesting candidates' for developing rapid and efficient analytical derivatizations of the lipid peroxidation biomarker 4-HNE [1]. This conclusion was based not only on its favorable reaction kinetics (kf = 2.8 ± 0.4 M⁻¹s⁻¹) but also on the good yield of hydrazone formation, the stability of the resulting adduct, and its favorable UV absorbance properties for detection [1]. The combination of these factors presents a clear performance advantage over slower or less stable derivatizing agents.

Analytical Chemistry Biomarker Detection Derivatization Reagent

Pharmaceutical Utility: Validated Role as a Key Intermediate in Bioactive Molecule Synthesis

2-(Trifluoromethyl)phenylhydrazine is a key building block for synthesizing a specific class of CDK1/cyclin B inhibitors known as 2-substituted paullones [1]. This utility is not shared by all arylhydrazines. Its ortho-CF3 substitution is essential for accessing the precise molecular architecture required for this bioactivity. This specific use-case is cited by major chemical vendors as a key application, highlighting its established and validated role in a focused area of pharmaceutical research [1].

Medicinal Chemistry Pharmaceutical Synthesis Heterocyclic Building Block

Validated Application Scenarios for 2-(Trifluoromethyl)phenylhydrazine Based on Evidence


Derivatization Reagent for Oxidative Stress Biomarker 4-HNE in Analytical Chemistry

2-(Trifluoromethyl)phenylhydrazine is the reagent of choice for the rapid and efficient derivatization of 4-hydroxynonenal (4-HNE), a key biomarker for lipid peroxidation and oxidative stress [1]. Evidence shows it reacts with 4-HNE with a rate constant of 2.8 M⁻¹s⁻¹, which is 1.6 to 5.6 times faster than other fluorinated phenylhydrazine analogs, providing high yields of stable hydrazones with favorable UV absorbance for LC-UV or LC-MS analysis [1]. This performance advantage ensures a robust and reliable analytical workflow.

Synthesis of Regioselective 2-Trifluoromethylindole Scaffolds in Medicinal Chemistry

This compound is a critical building block for synthesizing specific 2-trifluoromethylindole derivatives [2]. Unlike unsubstituted phenylhydrazine, which yields a single product in Fischer indole synthesis, the ortho-CF3 group directs cyclization to produce two distinct indole isomers, with the 1-[2-(trifluoromethyl)phenyl]indole derivative as the major product [2]. This regioselectivity is essential for accessing specific, patented heterocyclic scaffolds that are valuable in drug discovery programs targeting a variety of therapeutic areas.

Precursor for CDK1/Cyclin B Kinase Inhibitors in Oncology Research

Researchers focused on developing CDK1/cyclin B inhibitors should source this compound for synthesizing 2-substituted paullones [3]. Literature and vendor documentation confirm that 2-(trifluoromethyl)phenylhydrazine is a key intermediate for constructing this specific class of compounds, which have demonstrated in vitro antiproliferative activity [3]. The ortho-CF3 moiety is a structural requirement for this activity, making the compound non-substitutable in this research context.

Large-Scale Synthesis of Heterocycles for Process Development

For process chemists and CROs scaling up the synthesis of CF3-substituted indoles and pyrazoles, 2-(trifluoromethyl)phenylhydrazine offers a validated and scalable entry point [4][2]. Its commercial availability in bulk quantities (up to 500 kg) and well-defined physical properties, including a melting point of 55-58°C, provide the supply chain security and process control required for pilot and commercial-scale manufacturing [4]. The predictable regiochemistry observed in lab-scale experiments is critical for minimizing costly purification steps and maximizing process yield at scale.

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